1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]-
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Overview
Description
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzene, featuring both an amino group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of ethylbenzene followed by reduction to form the amino group. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Aniline: Contains an amino group attached to the benzene ring.
Uniqueness
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
5803-27-0 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2/c15-12-5-2-10(3-6-12)1-4-11-9-13(16)7-8-14(11)17/h2-3,5-9,16-17H,1,4,15H2 |
InChI Key |
IWALKDYHSMAMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=CC(=C2)O)O)N |
Origin of Product |
United States |
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